molecular formula C18H20ClFN2O3S B4687318 1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide

Cat. No. B4687318
M. Wt: 398.9 g/mol
InChI Key: KXEYCWQONJJSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). It is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B-cells and other immune cells. By blocking BTK, this compound can prevent the activation and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have a favorable safety profile and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is its specificity for BTK, which may reduce the risk of off-target effects compared to other BTK inhibitors. However, its effectiveness may be limited by the development of resistance in cancer cells, as well as potential side effects such as immunosuppression.

Future Directions

Future research on 1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide could focus on its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness. It could also be investigated for its potential use in other types of cancer and autoimmune diseases. Additionally, further studies could explore the mechanisms of resistance to this compound and ways to overcome it.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential for use in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c19-17-2-1-3-18(20)16(17)13-26(23,24)21-12-14-4-6-15(7-5-14)22-8-10-25-11-9-22/h1-7,21H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEYCWQONJJSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide

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